DL-TRYPTOPHAN METHYL ESTER HYDROCHLORIDE

Vue d'ensemble

Description

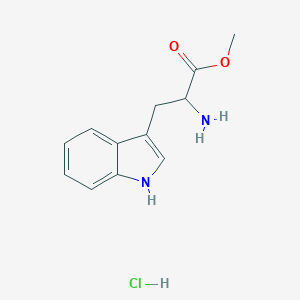

DL-TRYPTOPHAN METHYL ESTER HYDROCHLORIDE is a chemical compound with the molecular formula C12H15ClN2O2. It is a derivative of tryptophan, an essential amino acid, and features an indole ring structure. This compound is often used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of DL-TRYPTOPHAN METHYL ESTER HYDROCHLORIDE typically involves the esterification of tryptophan. The process begins with the protection of the amino group, followed by the esterification of the carboxyl group using methanol and hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Analyse Des Réactions Chimiques

Ester Hydrolysis and Amidation

DL-Tryptophan methyl ester hydrochloride undergoes hydrolysis to yield DL-tryptophan amide. In a typical procedure:

-

Reagents : Potassium carbonate (5.4 g) in ether, followed by ammonia-saturated methanol.

-

Conditions : Stirred in an ice-salt bath, then allowed to stand at room temperature for several days.

-

Outcome :

| Parameter | Value | Source |

|---|---|---|

| Starting material | 5 g DL-tryptophan methyl ester | |

| Yield (amide) | 71.5% | |

| Hydrochloride m.p. | 231°C |

Deprotonation and Imine Formation

The hydrochloride salt is deprotonated under alkaline conditions to form the free base, enabling subsequent condensation reactions:

-

Reagents : Triethylamine (0.8 g) in anhydrous methanol at 0°C .

-

Reaction : Condensation with aromatic aldehydes (e.g., phenylacrolein) forms imines.

-

Optimization : Sodium borohydride reduction of imines proceeds efficiently at 0°C, avoiding saponification issues seen with NaOH .

| Parameter | Value | Source |

|---|---|---|

| Imine reduction yield | 69.8% (N-substituted product) | |

| Reaction time | 3 hours (condensation) |

Stability and Side Reactions

-

Acid Sensitivity : Strong acids (e.g., HCl, TFA) cause deuterium/hydrogen scrambling in deuterated analogs, necessitating mild deprotection with SiO₂/D₂O at 140°C .

-

Side Reactions : Saponification risks are minimized using sodium carbonate instead of NaOH during neutralization .

Comparative Reaction Data

The table below summarizes key reactions and their outcomes:

Applications De Recherche Scientifique

Pharmaceutical Development

Role as a Precursor

DL-Tryptophan methyl ester hydrochloride serves as a crucial precursor in synthesizing various pharmaceuticals. Its derivatives are particularly important in developing treatments for neurological disorders such as depression and anxiety. Research indicates that compounds derived from DL-Tryptophan can enhance serotonin levels, which are vital for mood regulation .

Case Study: Serotonin Modulation

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could effectively modulate serotonin receptors, leading to potential therapeutic applications in treating mood disorders .

Nutritional Supplements

Mood and Sleep Quality

This compound is commonly included in dietary supplements aimed at improving mood and sleep quality. It offers a natural alternative to synthetic sleep aids, making it popular among consumers seeking holistic health solutions .

Table: Comparison of this compound in Supplements

| Supplement Type | Primary Benefit | Common Formulations |

|---|---|---|

| Sleep Aids | Improved sleep quality | Capsules, powders |

| Mood Enhancers | Enhanced serotonin production | Tablets, liquid formulations |

Biochemical Research

Studies on Serotonin Production

Researchers utilize this compound in studies related to serotonin biosynthesis. Its role in understanding mood regulation has been pivotal in advancing knowledge about mental health conditions .

Case Study: Enzymatic Resolution

A study explored the enzymatic resolution of this compound to isolate its active forms for further biochemical analysis. This research highlights the compound's importance in understanding tryptophan metabolism and its effects on human health .

Food Industry

Flavor Enhancer and Nutritional Additive

In the food industry, this compound is utilized as a flavor enhancer and nutritional additive. It helps improve the amino acid profile of functional foods, contributing to better overall nutrition .

Table: Applications in Food Products

| Food Product Type | Application | Benefits |

|---|---|---|

| Functional Foods | Nutritional enhancement | Improved amino acid profile |

| Snack Foods | Flavor enhancement | Increased palatability |

Cosmetic Formulations

Skin Health Benefits

this compound is incorporated into skincare products due to its properties that promote skin health. It enhances moisture retention and overall skin appearance, making it a valuable ingredient in cosmetic formulations .

Mécanisme D'action

The mechanism of action of DL-TRYPTOPHAN METHYL ESTER HYDROCHLORIDE involves its interaction with various molecular targets. The indole ring structure allows it to bind to specific receptors and enzymes, modulating their activity. This compound can influence neurotransmitter levels, making it a potential candidate for neurological research .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 2-amino-3-(1-methyl-1H-indol-3-yl)propanoate Hydrochloride

- Methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate Hydrochloride

- Methyl 2-amino-3-(4-benzyloxy-1H-indol-3-yl)propanoate Hydrochloride

Uniqueness

DL-TRYPTOPHAN METHYL ESTER HYDROCHLORIDE is unique due to its specific indole ring substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications, particularly in the fields of medicinal chemistry and neurobiology .

Activité Biologique

DL-Tryptophan methyl ester hydrochloride (DL-TMEH) is a derivative of the essential amino acid tryptophan, which plays a crucial role in various biological processes. This article delves into the biological activity of DL-TMEH, focusing on its pharmacological effects, interactions within biological systems, and relevant research findings.

This compound has the following chemical properties:

- Chemical Formula : CHClNO

- Molecular Weight : 254.7 g/mol

- CAS Number : 14907-27-8

This compound is characterized by its ester functional group, which influences its solubility and bioavailability in biological systems.

DL-Tryptophan methyl ester functions primarily as a substrate for various enzymes involved in serotonin synthesis. It is converted to tryptophan, which is then metabolized to serotonin (5-hydroxytryptamine, 5-HT). The biological activity of DL-TMEH includes:

- Serotonin Precursor : As a precursor to serotonin, DL-TMEH can influence mood, sleep, and appetite regulation.

- Inhibition of Tryptophan Hydroxylase : Research indicates that related compounds can inhibit tryptophan hydroxylase, an enzyme critical for serotonin synthesis. This inhibition can lead to decreased levels of serotonin in specific brain regions, impacting behavioral responses such as learning and memory .

Serotonin Synthesis Inhibition

Studies have shown that derivatives of tryptophan, including DL-TMEH, can modulate serotonin levels through enzymatic inhibition. For instance:

- p-Chlorophenylalanine Methyl Ester Hydrochloride (pCPA) : This compound has been identified as a tryptophan hydroxylase inhibitor, leading to reduced 5-HT synthesis and subsequent behavioral changes in animal models .

Membrane Interaction Studies

Research involving the interaction of tryptophan derivatives with lipid bilayers provides insights into their biological activity:

- Partitioning Behavior : DL-TMEH exhibits unique partitioning behavior in lipidic cubic phases, suggesting an enthalpy-driven interaction with membrane environments. This behavior contrasts with typical hydrophobic interactions observed with other solvents .

- Fluorescence Spectroscopy : Techniques such as fluorescence quenching have been employed to study the interactions between DL-TMEH and membrane proteins, highlighting its potential role in protein folding and function within cellular membranes .

Case Studies

- Behavioral Studies in Rodents :

- Pharmacokinetic Studies :

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | CHClNO |

| Molecular Weight | 254.7 g/mol |

| Serotonin Precursor | Yes |

| Tryptophan Hydroxylase Inhibition | Yes |

Propriétés

IUPAC Name |

methyl 2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2.ClH/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11;/h2-5,7,10,14H,6,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFNGGQRDXFYMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80385140 | |

| Record name | Methyl 2-amino-3-(1H-indol-3-yl)propanoate Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5619-09-0 | |

| Record name | Tryptophan, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5619-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 34498 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005619090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5619-09-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34498 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-amino-3-(1H-indol-3-yl)propanoate Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.